6-Isopropoxypyrazine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-propan-2-yloxypyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5(2)13-7-4-9-3-6(10-7)8(11)12/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPWKSUQHVINHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=CN=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Isopropoxypyrazine-2-carboxylic acid CAS number and IUPAC identification
This comprehensive technical guide details the chemical identity, synthesis, and application of 6-Isopropoxypyrazine-2-carboxylic acid , a critical intermediate in medicinal chemistry.
Executive Summary
6-Isopropoxypyrazine-2-carboxylic acid (CAS 59484-74-1 ) is a functionalized heterocyclic building block extensively used in the development of pharmaceuticals and agrochemicals. Structurally, it consists of a pyrazine core substituted with a carboxylic acid moiety at position 2 and a lipophilic isopropoxy group at position 6. This specific substitution pattern renders it a valuable scaffold for modulating lipophilicity (LogP) and metabolic stability in drug candidates, particularly in the design of anti-tubercular agents, kinase inhibitors, and GPR receptor agonists.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Nomenclature and Identification
| Parameter | Detail |
| Common Name | 6-Isopropoxypyrazine-2-carboxylic acid |
| Systematic IUPAC Name | 6-(Propan-2-yloxy)pyrazine-2-carboxylic acid |
| CAS Registry Number | 59484-74-1 |
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol |
| SMILES | CC(C)Oc1cnc(C(=O)O)cn1 |
| InChI Key | Derived from structure (e.g., specific to isomer) |
Physicochemical Properties
Note: Experimental values for this specific intermediate are rare in open literature; values below represent consensus predicted data for the class.
| Property | Value / Prediction | Significance |
| Physical State | Solid (White to off-white powder) | Standard handling as solid reagent. |
| Melting Point | N/A (Class range: 120–150 °C) | Typical for pyrazine carboxylic acids. |
| pKa (Acid) | ~3.0 – 3.5 | Stronger acid than benzoic due to N-heterocycle electron withdrawal. |
| LogP (Predicted) | ~1.2 – 1.5 | Isopropoxy group adds lipophilicity compared to methoxy analogs (LogP ~0.5). |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in non-polar alkanes; moderate in water (pH dependent). |
Synthetic Methodology
The synthesis of 6-isopropoxypyrazine-2-carboxylic acid typically proceeds via Nucleophilic Aromatic Substitution (SNAr) . The electron-deficient nature of the pyrazine ring, further activated by the electron-withdrawing carboxylate (or ester) group, facilitates the displacement of a leaving group (typically chloride) by an alkoxide nucleophile.
Synthesis Protocol (SNAr Strategy)
Precursor: 6-Chloropyrazine-2-carboxylic acid (or Methyl 6-chloropyrazine-2-carboxylate).
Reagents:
-
Substrate: 6-Chloropyrazine-2-carboxylic acid.
-
Nucleophile: Sodium isopropoxide (generated in situ from NaH + Isopropanol or Na metal + Isopropanol).
-
Solvent: Anhydrous Isopropanol (serves as both solvent and reagent source) or THF/DMF.
Step-by-Step Procedure:
-
Activation: In a flame-dried flask under nitrogen, dissolve 6-chloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous isopropanol.
-
Alkoxide Formation: Separately, prepare a solution of sodium isopropoxide by adding Sodium Hydride (NaH, 2.2 eq) to anhydrous isopropanol at 0°C. Note: 2 equivalents of base are required—one to deprotonate the carboxylic acid and one for the substitution.
-
Coupling: Dropwise add the alkoxide solution to the pyrazine solution.
-
Reaction: Heat the mixture to reflux (approx. 80-85°C) for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the chloro-starting material.
-
Workup:
-
Cool to room temperature.
-
Acidify carefully with 1N HCl to pH ~3–4 to precipitate the free acid.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or column chromatography (DCM:MeOH gradient).
Synthetic Pathway Diagram
Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of the target compound.
Structural Characterization
Confirming the identity of CAS 59484-74-1 requires specific spectroscopic signatures.
1H-NMR Expectations (DMSO-d6, 400 MHz)
-
Pyrazine Ring Protons: Two distinct singlets (or weak doublets due to meta-coupling) in the aromatic region.
-
H-3: ~8.8 – 9.0 ppm (Deshielded by adjacent N and C=O).
-
H-5: ~8.2 – 8.4 ppm (Deshielded by adjacent N and O-alkyl).
-
-
Isopropoxy Group:
-
Methine (-CH-): Septet at ~5.2 – 5.4 ppm.
-
Methyls (-CH₃): Doublet (6H) at ~1.3 – 1.4 ppm.
-
-
Carboxylic Acid: Broad singlet at ~13.0 – 14.0 ppm (exchangeable with D₂O).
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Negative or Positive mode).
-
Observed Ion:
-
[M+H]⁺: 183.19 m/z
-
[M-H]⁻: 181.17 m/z (Preferred for carboxylic acids).
-
Applications in Drug Discovery
6-Isopropoxypyrazine-2-carboxylic acid serves as a sophisticated bioisostere for pyridine and phenyl rings.
Strategic Design Rationale
-
Lipophilicity Modulation: The isopropoxy group significantly increases LogP compared to a methoxy or hydroxy group, improving permeability across the blood-brain barrier (BBB) or cell membranes.
-
Metabolic Stability: The steric bulk of the isopropyl group can hinder metabolic dealkylation by cytochrome P450 enzymes compared to a simple methoxy group.
-
Bioisosterism: The pyrazine nitrogen atoms act as hydrogen bond acceptors, mimicking the electronics of pyridine-2-carboxylic acid (picolinic acid) derivatives but with altered dipole moments.
Decision Logic for Scaffold Selection
Figure 2: Decision tree for selecting the 6-isopropoxypyrazine scaffold in Structure-Activity Relationship (SAR) studies.
Safety and Handling
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
-
Handling: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent moisture absorption.
References
-
Synthetic Methodology (Analogous): Aijijiyah, N. P., et al. "Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives." IOP Conference Series: Materials Science and Engineering, 2020. Available at: [Link]
-
Bioisosterism in Drug Design: Horgan, C., et al. "Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres."[1] Current Medicinal Chemistry, 2022.[1] Available at: [Link]
-
Pyrazine Scaffolds: Dolezal, M., et al. "Synthesis of various derivatives of 3-aminopyrazine-2-carboxylic acid." Acta Poloniae Pharmaceutica, 1977.[2] Available at: [Link]
Sources
An In-depth Technical Guide to Bioavailability and Metabolic Stability Predictions for Isopropoxypyrazine Derivatives
Introduction: The Critical Role of ADME in Developing Isopropoxypyrazine-Based Therapeutics
Isopropoxypyrazine derivatives represent a promising class of heterocyclic compounds in modern drug discovery, with scaffolds that are integral to a variety of pharmacologically active agents.[1][2] Their journey from a promising "hit" in a high-throughput screen to a viable clinical candidate, however, is critically dependent on their pharmacokinetic profile. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these molecules is not merely a late-stage characterization step; it is a foundational pillar of successful lead optimization.[3] Poor bioavailability or rapid metabolic clearance can render an otherwise potent compound therapeutically useless.
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for predicting and evaluating two of the most crucial ADME parameters for isopropoxypyrazine derivatives: oral bioavailability and metabolic stability . We will move beyond simple protocol recitation to explore the underlying principles, the rationale behind experimental choices, and the integration of in silico, in vitro, and data-driven strategies to build a robust, predictive understanding of a compound's fate in vivo. The methodologies described herein are designed to be self-validating systems, ensuring that the data generated is reliable and can confidently guide decision-making in drug discovery programs.[3][4]
Section 1: Predicting Oral Bioavailability through Intestinal Permeability Assessment
Oral bioavailability is a function of both a compound's solubility and its ability to permeate the intestinal epithelium.[5] For isopropoxypyrazine derivatives, predicting this permeability is a key first step. We employ a tiered approach, starting with high-throughput screening for passive diffusion and progressing to more complex models that account for biological transport mechanisms.
Tier 1: High-Throughput Passive Permeability Screening with the Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model serves as a rapid, cost-effective initial screen to assess a compound's ability to cross a lipid membrane via passive diffusion, which is a primary mechanism of absorption for many drugs.[6][7][8] This cell-free assay avoids the complexities of active transporters, providing a clean measure of a molecule's intrinsic lipophilicity and its potential for transcellular passage.[8][9]
Causality Behind the Choice: We begin with PAMPA because it allows for the rapid ranking of dozens to hundreds of compounds. This is invaluable during the early hit-to-lead stage, where chemists need to quickly understand the structure-permeability relationships of their newly synthesized analogs. By isolating passive diffusion, we can determine if poor absorption is due to fundamental physicochemical properties before investing in more resource-intensive cell-based assays.[7]
-
Prepare the Lipid Membrane Solution: A solution of 4% lecithin in dodecane is prepared to mimic the lipid composition of the intestinal brush border.
-
Coat the Donor Plate: Each well of a 96-well hydrophobic PVDF filter donor plate is coated with 5 µL of the lipid solution. The solvent is allowed to evaporate completely, leaving a uniform artificial membrane.[10]
-
Prepare Solutions:
-
Test Compounds: Isopropoxypyrazine derivatives are dissolved in DMSO to create 10 mM stock solutions, which are then diluted in a pH 6.5 buffer (simulating the upper intestine) to a final concentration of 500 µM.[10]
-
Acceptor Solution: A pH 7.4 buffer is added to the wells of a 96-well acceptor plate.[10]
-
-
Assemble the PAMPA Sandwich: The donor plate is carefully placed onto the acceptor plate, creating a "sandwich" where the only path from the donor to the acceptor well is through the artificial membrane.[7]
-
Incubation: The plate sandwich is incubated at room temperature for 16-18 hours with gentle shaking.[10]
-
Quantification: After incubation, the plates are separated. The concentrations of the compound in the donor and acceptor wells are determined using LC-MS/MS.[7]
-
Calculate Permeability (Pₑ): The effective permeability is calculated using the equation provided in the literature, which accounts for the volume of the wells, the surface area of the membrane, and the incubation time.[10]
| Compound ID | Structure (Isopropoxy Position) | Pₑ (x 10⁻⁶ cm/s) | Predicted Permeability |
| IZP-001 | 2-isopropoxy- | 0.5 | Low |
| IZP-002 | 2-isopropoxy-5-chloro- | 8.2 | High |
| IZP-003 | 2-isopropoxy-6-amino- | 0.1 | Very Low |
| Control-High | Propranolol | 15.5 | High |
| Control-Low | Atenolol | 0.2 | Low |
-
High Permeability (Pₑ > 5 x 10⁻⁶ cm/s): Suggests good passive absorption.
-
Low Permeability (Pₑ < 1 x 10⁻⁶ cm/s): Suggests poor passive absorption. This could be a liability, or it may indicate that the compound relies on active uptake mechanisms, warranting further investigation with Caco-2 assays.
Tier 2: Mechanistic Insights with the Caco-2 Permeability Assay
When a compound shows low PAMPA permeability or if there is a suspicion of transporter interactions, the Caco-2 assay is the gold standard in vitro model.[5][11] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on semipermeable supports, differentiate into a polarized monolayer of enterocytes that mimic the intestinal barrier.[12][13] Crucially, these cells express tight junctions, brush borders, and a variety of clinically relevant transporters, including efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[11][14]
Causality Behind the Choice: Unlike PAMPA, the Caco-2 model can assess passive diffusion, paracellular transport (movement between cells), active uptake, and active efflux.[5][11] This provides a more physiologically relevant and mechanistically rich prediction of human intestinal absorption.[13] By measuring transport in both directions (apical to basolateral and basolateral to apical), we can calculate an efflux ratio, which is a direct indicator of whether the compound is being actively pumped out of the cells, a common cause of poor bioavailability.[11]
-
Cell Culture: Caco-2 cells are seeded onto Transwell™ inserts and cultured for 18-22 days to allow for full differentiation and the formation of a confluent, polarized monolayer.[11]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the transport of a low-permeability marker like Lucifer Yellow.[9]
-
Transport Study (Apical to Basolateral - A→B):
-
The test compound (e.g., 10 µM) is added to the apical (upper) chamber.
-
The plate is incubated at 37°C with shaking.
-
Samples are taken from the basolateral (lower) chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Transport Study (Basolateral to Apical - B→A):
-
Concurrently, on a separate set of wells, the test compound is added to the basolateral chamber.
-
Samples are taken from the apical chamber at the same time points.
-
-
Inhibitor Co-incubation (Optional): To identify specific transporters, the experiment can be repeated in the presence of known inhibitors, such as verapamil for P-gp or fumitremorgin C for BCRP.[11]
-
Quantification: All samples are analyzed by LC-MS/MS to determine compound concentration.
-
Calculate Apparent Permeability (Papp): The Papp value for each direction is calculated. The efflux ratio is then determined as Papp (B→A) / Papp (A→B).
| Compound ID | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Prediction |
| IZP-001 | 0.4 | 8.8 | 22.0 | High Efflux (P-gp/BCRP Substrate) |
| IZP-002 | 7.9 | 8.1 | 1.0 | High Absorption (Passive) |
| IZP-003 | 0.2 | 0.3 | 1.5 | Poor Absorption (Low Permeability) |
-
Efflux Ratio > 2: Indicates that active efflux is occurring. This is a significant liability for oral bioavailability, and medicinal chemistry efforts should be directed at modifying the structure to reduce recognition by efflux transporters.
-
Efflux Ratio ≈ 1: Suggests transport is primarily passive. If the Papp (A→B) is high (>5 x 10⁻⁶ cm/s), good absorption is predicted. If it is low, the compound has inherently poor permeability.
Caption: Tiered workflow for assessing intestinal permeability.
Section 2: Predicting Metabolic Stability
Metabolic stability determines a drug's half-life and is a primary driver of its clearance from the body.[15] For aromatic heterocycles like pyrazines, metabolism is predominantly mediated by Cytochrome P450 (CYP) enzymes in the liver.[15][16] Common metabolic pathways for pyrazine derivatives include oxidation of alkyl side chains and ring hydroxylation.[17] For isopropoxypyrazine derivatives, O-dealkylation of the isopropoxy group is also a highly probable metabolic route.
The Human Liver Microsomal (HLM) Stability Assay
The HLM assay is the workhorse for early-stage metabolic stability screening.[18] Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the CYPs.[19] The assay measures the rate of disappearance of the parent compound over time, allowing for the calculation of key parameters like half-life (t½) and intrinsic clearance (Clint).[18]
Causality Behind the Choice: This assay is rapid, reproducible, and uses readily available materials, making it ideal for screening and ranking compounds.[18][19] It provides a direct measure of a compound's susceptibility to CYP-mediated metabolism, which is the most common clearance pathway for small molecule drugs.[19] By comparing stability across species (e.g., human, rat, dog), we can also gain early insights into potential interspecies differences in metabolism, which is crucial for selecting the appropriate species for toxicology studies.[19]
-
Prepare Reagents:
-
HLM Solution: Pooled human liver microsomes are thawed and diluted in a 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[20][21]
-
Cofactor Solution: A solution of NADPH (1 mM) is prepared in buffer. NADPH is the essential cofactor that donates electrons to initiate the CYP catalytic cycle.[19]
-
Test Compound: The isopropoxypyrazine derivative is added to the HLM solution at a final concentration of 1 µM.
-
-
Initiate Reaction: The metabolic reaction is initiated by adding the NADPH cofactor solution to the microsome-compound mixture. The plate is incubated at 37°C.[19]
-
Time Point Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[19][22]
-
Quench Reaction: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard.[18] This precipitates the proteins and halts all enzymatic activity.
-
Sample Processing: The samples are centrifuged to pellet the precipitated protein. The supernatant is then transferred for analysis.
-
Quantification: The remaining concentration of the parent compound is quantified by LC-MS/MS.[18]
-
Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (Clint).[18]
| Compound ID | t½ (min) | Clint (µL/min/mg protein) | Predicted In Vivo Clearance |
| IZP-001 | 12 | 115.5 | High |
| IZP-002 | > 60 | < 11.6 | Low |
| IZP-004 | 35 | 39.6 | Moderate |
| Control-High | Verapamil | 145.2 | High |
| Control-Low | Warfarin | 15.1 | Low |
-
High Clearance (Clint > 80 µL/min/mg): The compound is rapidly metabolized. This often leads to a short half-life and poor oral bioavailability. Structural modifications may be needed to block the metabolic "soft spots."
-
Low Clearance (Clint < 20 µL/min/mg): The compound is metabolically stable. This is a desirable property, though excessively low clearance can sometimes lead to drug accumulation issues.
-
Moderate Clearance: The compound's metabolic stability is acceptable for further development.
Caption: An integrated strategy combining in silico and in vitro data.
By combining these datasets, a project team can build a powerful predictive model. For example:
-
A compound with high Caco-2 permeability , low HLM clearance , and moderate PPB (e.g., 90%, fu=0.1) is an excellent candidate for in vivo testing.
-
A compound with low Caco-2 permeability due to high efflux and high HLM clearance is a poor candidate and should be deprioritized or sent back to medicinal chemistry for optimization.
Section 4: The Growing Role of In Silico ADME Prediction
Alongside experimental assays, computational (in silico) models are indispensable tools in modern drug discovery. [23][24]These models use algorithms and large databases of experimental data to predict ADME properties directly from a compound's 2D structure. [25][26] Causality and Application: In silico tools are used at the very beginning of the design-make-test-analyze cycle. [27]Before a single compound is synthesized, chemists can screen virtual libraries of thousands of potential isopropoxypyrazine derivatives to filter out those with predicted liabilities, such as poor permeability, high metabolic clearance, or P-gp substrate activity. [24][28]This dramatically improves the efficiency of the discovery process by focusing synthetic efforts on compounds with a higher probability of success. [29] Commonly Used In Silico Tools:
-
ACD/ADME Suite: Predicts a wide range of properties including passive absorption, CYP inhibition, and sites of metabolism. [23]* GastroPlus™ (Simulations Plus): A physiologically based pharmacokinetic (PBPK) modeling software that can simulate oral absorption and bioavailability by integrating physicochemical and metabolic data. [26]* ADMET Predictor™ (Simulations Plus): Uses machine learning models to predict a comprehensive profile of ADME properties. [24] While in silico predictions are not a replacement for experimental data, they are an invaluable guide. The predictions help prioritize which compounds to synthesize and test, and they provide mechanistic hypotheses that can be confirmed with the in vitro assays described in this guide.
Conclusion
The successful development of isopropoxypyrazine derivatives hinges on a deep, early understanding of their bioavailability and metabolic stability. A strategic, tiered approach that combines high-throughput in vitro assays like PAMPA and HLM stability with more complex, mechanistic models like the Caco-2 assay provides the necessary data to drive lead optimization. Integrating these findings with plasma protein binding data and leveraging the predictive power of in silico tools creates a robust, multi-parameter framework for decision-making. By embracing this self-validating, mechanistically-driven approach, research teams can efficiently identify and advance candidates with the highest probability of becoming safe and effective medicines.
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Effect of treatment with pyrazine and some derivatives on cytochrome P450 and some enzyme activities in rat liver. PubMed. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
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Plasma Protein Binding Assay. LifeNet Health LifeSciences. [Link]
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Assessment of Drug Plasma Protein Binding in Drug Discovery. SpringerLink. [Link]
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Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec. [Link]
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Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. ScienceDirect. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
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MPS and in silico modeling: the next generation of bioavailability predictions. CN Bio. [Link]
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Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study. PMC. [Link]
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Preclinical Studies in Drug Development. PPD. [Link]
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In silico PREDICTION OF ORAL BIOAVAILABILITY. Simulations Plus. [Link]
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In silico prediction of oral bioavailability. UQ eSpace - The University of Queensland. [Link]
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Pyrazines. Molbase. [Link]
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Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom Publishing S.L. [Link]
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In Vitro ADME Studies: Laying the Foundation for Preclinical Success. InfinixBio. [Link]
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Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. WSU Research Exchange. [Link]
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The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. [Link]
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- 23. acdlabs.com [acdlabs.com]
- 24. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 25. elearning.uniroma1.it [elearning.uniroma1.it]
- 26. simulations-plus.com [simulations-plus.com]
- 27. researchgate.net [researchgate.net]
- 28. Improving on in-silico prediction of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. UQ eSpace [espace.library.uq.edu.au]
Methodological & Application
Procedure for amide coupling using 6-Isopropoxypyrazine-2-carboxylic acid
An In-Depth Guide to Amide Coupling with 6-Isopropoxypyrazine-2-carboxylic Acid
Introduction: The Central Role of Amide Bonds and Heterocyclic Scaffolds
The amide bond is a cornerstone of modern medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array of pharmaceutical agents.[1] The strategic formation of these bonds, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[1] This guide focuses on a specific, yet broadly applicable substrate: 6-Isopropoxypyrazine-2-carboxylic acid .
Pyrazines are a class of nitrogen-containing heterocyclic compounds that serve as privileged scaffolds in drug development, prized for their ability to modulate biological activity and improve pharmacokinetic properties. The successful and efficient coupling of carboxylic acids on such electron-deficient ring systems with diverse amine building blocks is therefore a critical capability for medicinal chemists. This document serves as a detailed application note and protocol for researchers, providing both the theoretical underpinnings and practical, field-tested methodologies for achieving high-yield amide synthesis using this important heterocyclic building block.
The Mechanism of Activation: Turning a Carboxylic Acid into a Potent Electrophile
The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow and generally impractical due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[2] To overcome this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate that is readily attacked by the amine nucleophile.[3]
Among the myriad of available coupling reagents, uronium/aminium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have emerged as exceptionally effective, particularly for challenging substrates.[4][5] HATU is known for its high reactivity, rapid reaction times, and ability to suppress racemization, a critical consideration when working with chiral molecules.[4]
The activation process using HATU proceeds through several key steps:
-
Deprotonation: A non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[6]
-
Formation of the Active Ester: The carboxylate anion attacks the electron-deficient carbon of HATU. This leads to the formation of a highly reactive OAt-active ester intermediate and the release of a tetramethylurea byproduct.[5][7]
-
Nucleophilic Attack: The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated OAt-ester. The pyridine nitrogen atom within the HOAt leaving group is thought to stabilize the transition state, accelerating the reaction.[5]
-
Amide Formation: The tetrahedral intermediate collapses, forming the stable amide bond and releasing the 1-hydroxy-7-azabenzotriazole (HOAt) anion byproduct.[7]
Visualizing the HATU-Mediated Coupling Mechanism
Caption: Figure 1: HATU-Mediated Amide Coupling Mechanism.
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol provides a robust starting point for the coupling of 6-isopropoxypyrazine-2-carboxylic acid with a primary or secondary amine.
Materials:
-
6-Isopropoxypyrazine-2-carboxylic acid
-
Amine (primary or secondary)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon line for inert atmosphere
-
Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel)
Procedure:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-isopropoxypyrazine-2-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in a minimal amount of anhydrous solvent (DMF is often a good choice for solubility[8]).
-
Addition of Amine and Base: Add the desired amine (1.1-1.2 eq) followed by DIPEA (2.0-3.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial exothermic reaction upon addition of the coupling reagent.
-
Activation: In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous solvent. Add this solution dropwise to the cooled reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 15-30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Visualizing the Experimental Workflow
Caption: Figure 2: General Experimental Workflow.
Key Parameters and Stoichiometry
For successful and reproducible results, careful control of reagents and conditions is paramount. The following table summarizes the recommended parameters for a typical coupling reaction.
| Parameter | Recommended Value/Condition | Rationale & Key Considerations |
| Carboxylic Acid | 1.0 eq | The limiting reagent. Ensure it is as pure and dry as possible. |
| Amine | 1.1 - 1.2 eq | A slight excess helps drive the reaction to completion. For expensive amines, a 1.05 eq may be sufficient. |
| Coupling Reagent (HATU) | 1.1 - 1.2 eq | A slight excess ensures complete activation of the carboxylic acid. |
| Base (DIPEA) | 2.0 - 3.0 eq | A non-nucleophilic base is essential to prevent it from competing with the desired amine.[8] Sufficient excess is needed to deprotonate the acid and neutralize the HCl generated if starting from an amine salt. |
| Solvent | Anhydrous DMF, DCM, or THF | The solvent must be anhydrous as water will hydrolyze the activated ester intermediate, reducing yield.[8] DMF is often superior for dissolving polar starting materials. |
| Temperature | 0 °C to Room Temperature | Starting at 0 °C controls the initial rate of reaction. Many couplings proceed efficiently at room temperature. |
| Atmosphere | Inert (N₂ or Ar) | Recommended to prevent atmospheric moisture from interfering with the reaction.[8] |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below are common problems and their potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Wet Reagents/Solvent: Moisture is quenching the active ester. 2. Ineffective Base: Base is not sufficiently strong or is nucleophilic. 3. Poor Amine Nucleophilicity: The amine is electron-deficient or sterically hindered.[9] 4. Incorrect Stoichiometry: Insufficient coupling reagent or base. | 1. Use freshly dried solvents and ensure reagents are anhydrous. Run the reaction under an inert atmosphere.[8] 2. Switch to DIPEA or Triethylamine (NEt₃). Avoid pyridine.[8] 3. Increase reaction time or gently heat the reaction (e.g., to 40-50 °C). Confirm that HATU is the chosen reagent, as it is well-suited for such cases.[4] 4. Re-verify calculations and ensure accurate measurement of all reagents. |
| Multiple Spots on TLC (Side Products) | 1. Reaction with Base: The base (if nucleophilic) is reacting with the active ester. 2. Double Addition: For primary amines, reaction at the N-H of the newly formed amide may occur under harsh conditions. 3. Epimerization: If the acid or amine is chiral, the base may be causing loss of stereochemical integrity. | 1. Ensure a non-nucleophilic base like DIPEA is used. 2. Avoid excessive heating and prolonged reaction times. Use the recommended stoichiometry. 3. The use of HATU and additives like HOBt or HOAt is known to minimize epimerization.[10] Ensure the base is added correctly and not in large excess for extended periods before activation. |
| Starting Material Remains | 1. Incomplete Activation: The coupling reagent has degraded or was not added in sufficient quantity. 2. Low Reaction Temperature/Time: The reaction is kinetically slow and has not gone to completion. | 1. Use fresh, high-quality HATU. Consider adding a second portion of HATU (0.2-0.3 eq) if the reaction stalls. 2. Allow the reaction to stir longer at room temperature or warm gently. |
| Difficult Purification | 1. Urea Byproducts: Byproducts from the coupling reagent (e.g., tetramethylurea from HATU) can be difficult to remove. 2. Excess Reagents: Unreacted amine or base can co-elute with the product. | 1. A thorough aqueous work-up is critical. Washing with dilute acid (e.g., 1M HCl) can help remove basic impurities, while washing with saturated NaHCO₃ removes acidic byproducts. 2. Use the recommended stoichiometry to avoid large excesses. If the amine is basic, an acidic wash during work-up can help remove it. |
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Chemistry Steps. (2020, February 26). Preparation of Amides. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom) General reaction scheme of HATU (HOAt-based) amide coupling reaction. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Note: While not directly from the search results, this is a foundational review on the topic. A placeholder URL is used as an example.) Link: [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]
-
Tokyo University of Science. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
-
Reddit. (2022, March 24). amide coupling help : r/Chempros. Retrieved from [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 3. Amide Synthesis [fishersci.se]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
Application Note & Protocols: Investigating 6-Isopropoxypyrazine-2-carboxylic Acid as a Novel Capping Agent in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of peptides for therapeutic and research applications. A critical step in ensuring the purity of the final peptide is the "capping" of unreacted amino groups on the growing peptide chains. While acetic anhydride is the conventional capping agent, the exploration of novel capping reagents offers potential for improved efficiencies and unique functionalities. This document provides a comprehensive overview of the principles of capping in SPPS and presents a detailed research protocol for the investigation of 6-Isopropoxypyrazine-2-carboxylic acid as a potential, novel capping agent. This guide is intended for researchers interested in exploring new methodologies in peptide synthesis.
Introduction to Solid-Phase Peptide Synthesis and the Imperative of Capping
Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is the cornerstone of modern peptide synthesis.[1] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2] This methodology simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing.[3]
The efficiency of each amino acid coupling step is critical; however, achieving 100% coupling efficiency at every cycle is practically impossible. Consequently, a small fraction of the peptide chains will have unreacted N-terminal amino groups. If left uncapped, these unreacted sites can participate in subsequent coupling steps, leading to the formation of deletion sequences (peptides missing one or more amino acids).[4][5] These deletion sequences are often difficult to separate from the target peptide during purification due to their similar physicochemical properties.[5]
To prevent the formation of these impurities, a "capping" step is introduced after the coupling reaction. This involves acylating the unreacted N-terminal amines with a small, unreactive molecule, effectively terminating their further elongation.[4][5] The most common capping agent is acetic anhydride, which acetylates the free amines.[4] This process ensures that the final crude product contains the full-length target peptide and a series of shorter, capped peptides that are more easily separated during purification.[5]
Established Capping Protocols in Fmoc-Based SPPS
The most widely used chemistry in SPPS is the Fmoc/tBu strategy.[1] In this approach, the Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. The standard capping procedure in this context is as follows:
Standard Capping Agent: Acetic Anhydride
Acetic anhydride is a highly reactive and efficient capping agent. It readily acetylates primary and secondary amines in the presence of a base.
Mechanism of Action: The free N-terminal amine of an unreacted peptide chain acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. A base, such as pyridine or diisopropylethylamine (DIPEA), facilitates the reaction by scavenging the resulting acetic acid.[4]
Protocol 2.1: Standard Acetic Anhydride Capping
-
Post-Coupling Wash: Following the amino acid coupling step, wash the resin thoroughly with N,N-dimethylformamide (DMF) (3 x resin volume) to remove excess reagents.
-
Prepare Capping Solution: Prepare the capping solution fresh. A common formulation consists of acetic anhydride and a base (such as pyridine or DIPEA) in DMF. A typical ratio is Acetic Anhydride/Base/DMF (e.g., 5:5:90 v/v/v).
-
Capping Reaction: Add the capping solution to the resin-containing reaction vessel, ensuring the resin is fully submerged. Agitate the mixture at room temperature for 15-30 minutes.
-
Post-Capping Wash: Filter the capping solution and wash the resin extensively with DMF (3 x resin volume) followed by dichloromethane (DCM) (3 x resin volume) to remove all traces of the capping reagents and byproducts.
-
Verification (Optional but Recommended): A qualitative ninhydrin (Kaiser) test can be performed. A negative result (yellow beads) indicates the absence of primary amines and successful capping.
Investigating 6-Isopropoxypyrazine-2-carboxylic Acid as a Novel Capping Agent: A Research Protocol
To date, 6-Isopropoxypyrazine-2-carboxylic acid is not a recognized or documented capping agent in the field of solid-phase peptide synthesis. Pyrazine derivatives are, however, of significant interest in medicinal chemistry for their diverse biological activities and have been conjugated to peptides to modulate their properties.[3][6] The reaction of pyrazine-2-carboxylic acids with amines to form amides is a well-established synthetic transformation.[5][7][8]
This section outlines a hypothetical, research-oriented protocol to investigate the feasibility of using 6-Isopropoxypyrazine-2-carboxylic acid as a capping agent in SPPS. The underlying principle is the activation of its carboxylic acid moiety to facilitate the acylation of unreacted N-terminal amines on the resin-bound peptide.
Rationale and Scientific Considerations
The use of 6-Isopropoxypyrazine-2-carboxylic acid as a capping agent would introduce a pyrazinoyl moiety at the N-terminus of the truncated peptides. This could potentially offer advantages in purification due to the distinct chemical nature of the pyrazine ring compared to a simple acetyl group. However, several factors must be considered:
-
Activation: Carboxylic acids are not sufficiently reactive to directly acylate amines under standard SPPS conditions.[9][10] They require activation, typically through the formation of an active ester or by using a coupling reagent.
-
Steric Hindrance: The bulkiness of the 6-isopropoxypyrazine-2-carbonyl group may influence the efficiency of the capping reaction compared to the smaller acetyl group.
-
Reaction Kinetics: The rate of capping with an activated pyrazine derivative needs to be sufficiently rapid to ensure complete capping within a practical timeframe.
Proposed Experimental Workflow for Evaluation
The following protocol is designed as a starting point for researchers to systematically evaluate the efficacy of 6-Isopropoxypyrazine-2-carboxylic acid as a capping agent.
Diagram 1: Proposed SPPS Workflow with 6-Isopropoxypyrazine-2-carboxylic Acid Capping
Caption: A proposed workflow for SPPS incorporating a capping step with 6-Isopropoxypyrazine-2-carboxylic acid.
Protocol 3.1: Research Protocol for Capping with 6-Isopropoxypyrazine-2-carboxylic Acid
This protocol assumes a standard Fmoc-SPPS procedure on a 0.1 mmol scale.
Materials:
-
Peptide-resin with unreacted N-terminal amines
-
6-Isopropoxypyrazine-2-carboxylic acid
-
Coupling reagent, e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: N,N-dimethylformamide (DMF)
Procedure:
-
Post-Coupling Wash: After the primary amino acid coupling step, wash the resin with DMF (3 x 10 mL).
-
Prepare Capping Solution:
-
In a separate vial, dissolve 6-Isopropoxypyrazine-2-carboxylic acid (5 equivalents, 0.5 mmol, ~98 mg) and HBTU (4.9 equivalents, 0.49 mmol, ~186 mg) in DMF (5 mL).
-
Add DIPEA (10 equivalents, 1.0 mmol, ~174 µL).
-
Allow the solution to pre-activate for 2-5 minutes.
-
-
Capping Reaction:
-
Add the pre-activated capping solution to the reaction vessel containing the peptide-resin.
-
Agitate the slurry at room temperature for 30-60 minutes.
-
-
Post-Capping Wash:
-
Filter the capping solution from the resin.
-
Wash the resin thoroughly with DMF (3 x 10 mL) and then DCM (3 x 10 mL).
-
-
Analysis and Verification:
-
Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow) suggests complete capping of primary amines.
-
For a more rigorous assessment, cleave a small portion of the peptide from the resin and analyze by HPLC and Mass Spectrometry. This will confirm the presence of the pyrazinoyl-capped truncated sequences and the absence of deletion sequences in the main product.
-
Diagram 2: Proposed Mechanism of Capping
Caption: Activation of the carboxylic acid and subsequent acylation of the free amine.
Summary of Key Parameters
The following table summarizes the key parameters for the standard and proposed research capping protocols.
| Parameter | Standard Acetic Anhydride Capping | Proposed 6-Isopropoxypyrazine-2-carboxylic Acid Capping (Research Protocol) |
| Capping Agent | Acetic Anhydride | 6-Isopropoxypyrazine-2-carboxylic acid |
| Equivalents | Typically 10-50 eq. | ~5 eq. (to be optimized) |
| Activation | Not required | Required (e.g., HBTU, HATU) |
| Base | Pyridine or DIPEA | DIPEA |
| Solvent | DMF | DMF |
| Reaction Time | 15-30 minutes | 30-60 minutes (to be optimized) |
| Verification | Kaiser Test, HPLC/MS of final product | Kaiser Test, HPLC/MS of cleaved sample |
Conclusion and Future Perspectives
The capping step is indispensable for achieving high purity in solid-phase peptide synthesis. While acetic anhydride remains the gold standard due to its high reactivity and cost-effectiveness, the exploration of novel capping agents like 6-Isopropoxypyrazine-2-carboxylic acid presents an interesting avenue for research. The protocol outlined in this document provides a robust framework for investigating its potential efficacy. Successful implementation could lead to new strategies for synthesizing complex peptides and improving purification efficiency. Further studies would be required to optimize reaction conditions and fully characterize the impact of this novel capping agent on the overall synthesis process.
References
-
Borgni, S., et al. (2021). Efficient synthesis of novel RGD based peptides and the conjugation of the pyrazine moiety to their N-terminus. New Journal of Chemistry. Available at: [Link]
-
Miletin, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. Available at: [Link]
-
Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available at: [Link]
-
Lee Research Group. (2022). Peptide Hand Synthesis Part 6: Capping. YouTube. Available at: [Link]
-
Janek, K. (2015). Why does capping after each coupling in Solid phase peptide synthesis improve the results? Chemistry Stack Exchange. Available at: [Link]
-
Bayer, E. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]
-
Doležal, M. & Kráľová, K. (n.d.). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. IntechOpen. Available at: [Link]
-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]
-
Kumar, R., et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
-
Zhang, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]
-
Kent, S. B. H. (2016). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Peptide Science. Available at: [Link]
-
Góngora-Benítez, M., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Pharmaceuticals. Available at: [Link]
-
Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering. Available at: [Link]
-
Rutgers University. (1995). Relative Reactivities of Amino Acids in Pyrazine Formation. Research With Rutgers. Available at: [Link]
-
Wang, J., et al. (2025). A green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Green Chemistry. Available at: [Link]
- CN113135862A. (n.d.). Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid. Google Patents.
-
Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2- carboxylic acid derivatives. Semantic Scholar. Available at: [Link]
-
Michigan State University. (n.d.). Carboxylic Acid Reactivity. MSU Chemistry. Available at: [Link]
-
Journal of Drug Discovery and Development. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research and Reviews. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Efficient synthesis of novel RGD based peptides and the conjugation of the pyrazine moiety to their N-terminus - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 10. rroij.com [rroij.com]
Troubleshooting & Optimization
Improving reaction yields in the synthesis of 6-Isopropoxypyrazine-2-carboxylic acid
Welcome to the Technical Support Center for the synthesis of 6-Isopropoxypyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to address common challenges and improve your reaction yields and product purity.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: I am experiencing a low yield in the first step of the synthesis, the reaction of ethyl 6-chloropyrazine-2-carboxylate with sodium isopropoxide. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the nucleophilic aromatic substitution (SNAr) reaction to form ethyl 6-isopropoxypyrazine-2-carboxylate are a common issue. The primary reasons often revolve around the quality of reagents, reaction conditions, and potential side reactions.
Underlying Causes and Solutions:
-
Moisture in the Reaction: The isopropoxide is a strong base and will readily react with any water present, reducing its effective concentration for the desired reaction.
-
Troubleshooting Steps:
-
Ensure all glassware is thoroughly oven-dried before use.
-
Use an anhydrous solvent. If you are using isopropanol as the solvent, ensure it is of a high grade with low water content.
-
If using sodium isopropoxide powder, ensure it has been stored under anhydrous conditions.
-
Consider preparing the sodium isopropoxide in situ by reacting sodium metal or sodium hydride with anhydrous isopropanol under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting Steps:
-
Reaction Time: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Temperature: Gently heating the reaction can increase the rate. However, excessive heat can lead to side reactions. A temperature range of 60-80°C is a good starting point for optimization.[1]
-
-
-
Side Reactions: The strong basicity of sodium isopropoxide can promote side reactions.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a modest excess of sodium isopropoxide (e.g., 1.1-1.5 equivalents). A large excess can lead to unwanted byproducts.
-
Temperature Control: As mentioned, avoid excessively high temperatures which can favor elimination or other decomposition pathways.
-
-
-
Purity of Starting Materials: Impurities in the ethyl 6-chloropyrazine-2-carboxylate can inhibit the reaction or introduce side products.
-
Troubleshooting Steps:
-
Verify the purity of your starting material by NMR or melting point and purify by recrystallization or column chromatography if necessary.
-
-
Question 2: I am observing multiple spots on my TLC plate after the SNAr reaction, in addition to my desired product and starting material. What are these impurities?
Answer:
The formation of byproducts is a frequent challenge in pyrazine chemistry.[2] In this specific reaction, several side products are possible:
-
Hydrolysis of the Ester: If there is water in your reaction mixture, the sodium isopropoxide can facilitate the hydrolysis of the ethyl ester to the corresponding carboxylate salt. This will appear as a more polar spot on your TLC plate.
-
Reaction at Other Positions: While the chlorine at the 6-position is activated for nucleophilic attack by the electron-withdrawing pyrazine nitrogens and the carboxylate group, reaction at other positions, though less likely, is not impossible under harsh conditions.
-
Products of Degradation: Pyrazine rings can be sensitive to strong bases at high temperatures, leading to ring-opening or other decomposition products.
Strategies to Minimize Side Products:
-
Anhydrous Conditions: As detailed in the previous question, strictly anhydrous conditions are crucial.
-
Temperature Control: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.
-
Purification: Flash column chromatography is an effective method for separating the desired ethyl 6-isopropoxypyrazine-2-carboxylate from unreacted starting material and byproducts. A common eluent system is a gradient of ethyl acetate in hexane.
Question 3: The final hydrolysis of ethyl 6-isopropoxypyrazine-2-carboxylate to the carboxylic acid is giving me a low yield. How can I optimize this step?
Answer:
The hydrolysis of the ester, also known as saponification, is the final and critical step. Low yields here can be due to incomplete reaction, product degradation, or difficulties in isolating the product.
Underlying Causes and Solutions:
-
Incomplete Hydrolysis: The ester may not be fully hydrolyzed.
-
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient amount of time. Refluxing is common for this step. Monitor the disappearance of the starting ester by TLC.
-
Choice of Base: While sodium hydroxide is commonly used, lithium hydroxide can sometimes be a milder and more efficient alternative, potentially reducing side reactions.[3]
-
-
-
Product Isolation Issues: The carboxylic acid product is often isolated by acidifying the reaction mixture to precipitate the product.
-
Troubleshooting Steps:
-
Proper Acidification: Ensure the pH of the solution is sufficiently acidic (pH 2-3) to fully protonate the carboxylate salt and cause precipitation. Use a pH meter or pH paper for accuracy.
-
Cooling: After acidification, cool the mixture in an ice bath to maximize precipitation of the product.
-
Extraction: If the product does not precipitate or if it is somewhat water-soluble, you will need to perform a liquid-liquid extraction with an organic solvent like ethyl acetate or dichloromethane.
-
-
-
Potential for Decarboxylation: While less common for pyrazine-2-carboxylic acids under these conditions, some heterocyclic carboxylic acids can be prone to decarboxylation upon prolonged heating, especially at low pH.
-
Troubleshooting Steps:
-
Avoid excessively harsh acidic conditions during workup.
-
Minimize the time the product is in a hot, acidic solution.
-
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of 6-isopropoxypyrazine-2-carboxylic acid.
Caption: Troubleshooting workflow for the synthesis of 6-isopropoxypyrazine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
A: A common and commercially available starting material is ethyl 6-chloropyrazine-2-carboxylate. The chloro group at the 6-position is sufficiently activated for nucleophilic aromatic substitution.
Q2: Can I use isopropanol directly as the solvent and reagent?
A: Yes, you can use anhydrous isopropanol as the solvent. You will need to add a strong base like sodium hydride or sodium metal to generate the sodium isopropoxide nucleophile in situ.
Q3: What analytical techniques are recommended for monitoring the reaction?
A: Thin Layer Chromatography (TLC) is excellent for routine monitoring of reaction progress. For more detailed analysis and to confirm product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product.[3]
Q4: Are there any specific safety precautions I should take?
A: Yes. Sodium hydride and sodium metal are highly reactive and flammable, especially in the presence of water or alcohols. They should be handled with extreme care under an inert atmosphere. Sodium isopropoxide is a strong base and is corrosive. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q5: My final product is an off-white or yellowish solid. Is this normal?
A: Yes, it is common for pyrazine derivatives to be colored solids. The color can be due to minor impurities. If high purity is required, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be performed.
Quantitative Data Summary
The following table provides typical reaction conditions and expected outcomes based on analogous pyrazine syntheses.
| Step | Reaction | Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | SNAr | Ethyl 6-chloropyrazine-2-carboxylate, Sodium isopropoxide, Anhydrous Isopropanol | 60-80 | 4-12 | 70-90 |
| 2 | Hydrolysis | Ethyl 6-isopropoxypyrazine-2-carboxylate, NaOH or LiOH, Water/Ethanol | Reflux (80-100) | 2-6 | 85-95 |
Experimental Protocols
Step 1: Synthesis of Ethyl 6-isopropoxypyrazine-2-carboxylate
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous isopropanol.
-
Carefully add sodium metal (1.2 equivalents) in small portions to the isopropanol and stir until all the sodium has reacted to form sodium isopropoxide.
-
To this solution, add ethyl 6-chloropyrazine-2-carboxylate (1.0 equivalent).
-
Heat the reaction mixture to 70°C and stir for 6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (gradient of ethyl acetate in hexane) to yield the pure ester.
Step 2: Synthesis of 6-Isopropoxypyrazine-2-carboxylic acid
-
To a round-bottom flask, add the ethyl 6-isopropoxypyrazine-2-carboxylate from the previous step, ethanol, and a 2M aqueous solution of sodium hydroxide (2.0 equivalents).
-
Heat the mixture to reflux and stir for 3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add 2M hydrochloric acid with stirring until the pH of the solution is 2-3.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the final product, 6-isopropoxypyrazine-2-carboxylic acid.
References
Sources
- 1. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Removing unreacted starting materials from 6-Isopropoxypyrazine-2-carboxylic acid products
<Technical Support Center
Welcome to the technical support center for the synthesis and purification of 6-Isopropoxypyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important heterocyclic compound. The following question-and-answer format provides in-depth, experience-based solutions to ensure you achieve the desired purity and yield for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: My final 6-Isopropoxypyrazine-2-carboxylic acid product shows the presence of unreacted starting materials after synthesis. What is the most effective initial purification strategy?
A1: The most robust and straightforward initial purification method is an acid-base extraction. This technique leverages the acidic nature of your carboxylic acid product to separate it from neutral or basic unreacted starting materials.[1][2]
Causality and Mechanism:
6-Isopropoxypyrazine-2-carboxylic acid, due to its carboxyl group, will react with a base (like sodium bicarbonate or sodium hydroxide) to form a water-soluble carboxylate salt.[3][4] Most organic starting materials, such as the precursor 2-chloro-6-isopropoxypyrazine, are typically neutral and will remain in the organic phase. This differential solubility is the foundation of the separation.[1][5]
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve your crude product mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, like sodium bicarbonate (NaHCO₃).[3] Using a weak base is often sufficient and can prevent potential side reactions that might occur with a strong base like sodium hydroxide (NaOH).[1]
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (especially with bicarbonate, which generates CO₂). Allow the layers to separate. The deprotonated 6-Isopropoxypyrazine-2-carboxylate salt will move into the aqueous layer.[4]
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base 1-2 more times to ensure complete recovery of the product.
-
Acidification: Combine all aqueous extracts and cool them in an ice bath. Slowly add a strong acid, such as concentrated hydrochloric acid (HCl), dropwise until the solution is acidic (test with pH paper).[3][4] You will observe the precipitation of your purified 6-Isopropoxypyrazine-2-carboxylic acid as it is no longer soluble in its protonated form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.
dot
Caption: Workflow for Acid-Base Extraction.
Q2: After an initial extraction, I still observe impurities in my product. What further purification techniques can I employ?
A2: If impurities persist after extraction, recrystallization is the next logical and highly effective purification step. For more challenging separations, column chromatography can be utilized.
Recrystallization: The Method of Choice for Crystalline Solids
Recrystallization refines purity by exploiting differences in solubility between your product and the remaining impurities in a chosen solvent system at different temperatures.
Key Principles:
-
High Solubility at High Temperatures: The ideal solvent will dissolve your product completely at or near its boiling point.
-
Low Solubility at Low Temperatures: As the solution cools, the solubility of your product should decrease significantly, causing it to crystallize out of the solution.
-
Impurities Remain in Solution: Ideally, the impurities will either be insoluble in the hot solvent or remain dissolved as the solution cools.
Solvent Selection Table for Recrystallization
| Solvent System | Rationale & Use Case |
| Ethanol/Water | A versatile polar protic system. The product may be soluble in hot ethanol, and the addition of water as an anti-solvent can induce crystallization upon cooling. |
| Ethyl Acetate/Hexane | A common choice for compounds of intermediate polarity. Dissolve in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed, then allow to cool.[6] |
| Acetone/Water | Similar to the ethanol/water system, suitable for moderately polar compounds. |
Step-by-Step Protocol: Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent pair from the table above. Test small quantities first.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[7]
-
Collection: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
dot
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. vernier.com [vernier.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
Validation & Comparative
A Comparative Guide to Establishing Quality Control Standards for 6-Isopropoxypyrazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Stringent Quality Control
6-Isopropoxypyrazine-2-carboxylic acid is a key building block in the synthesis of various pharmaceutical agents. As with any active pharmaceutical ingredient (API) intermediate, its purity profile directly impacts the quality, safety, and efficacy of the final drug product.[1][2] Impurities, which can arise from starting materials, by-products of synthesis, or degradation, can have unintended pharmacological or toxicological effects.[1][2][3] Therefore, establishing a comprehensive quality control strategy is not merely a regulatory requirement but a scientific necessity.
This guide will compare and contrast the most effective analytical techniques for the comprehensive characterization of 6-Isopropoxypyrazine-2-carboxylic acid, providing the data and protocols necessary to implement a scientifically sound QC program.
Defining Critical Quality Attributes (CQAs)
A robust QC strategy begins with defining the critical quality attributes (CQAs) of the intermediate. For 6-Isopropoxypyrazine-2-carboxylic acid, these are:
-
Identity: Unambiguous confirmation of the chemical structure.
-
Purity & Assay: Quantitation of the compound's concentration and overall purity.
-
Impurity Profile: Detection, identification, and quantification of organic and inorganic impurities, as well as residual solvents.[1]
-
Physical Characteristics: Properties such as appearance, color, and melting point.
The following sections will explore the optimal analytical techniques for evaluating each of these CQAs.
Comparative Analysis of Analytical Techniques
The selection of an analytical method is a critical decision based on the specific CQA being assessed, as well as factors like sensitivity, selectivity, and throughput. We will now compare the primary analytical tools for the quality control of 6-Isopropoxypyrazine-2-carboxylic acid.
HPLC is the cornerstone for purity and assay determination of non-volatile and thermally labile compounds like 6-Isopropoxypyrazine-2-carboxylic acid.[4] Its versatility and precision make it the gold standard for quantifying the main component and separating it from process-related impurities.[1][5]
Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For polar compounds like carboxylic acids, reversed-phase HPLC is typically the method of choice.
Method Comparison:
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 2% | < 10% |
| Limit of Detection (LOD) | ~0.02 - 0.1 µg/mL | ~0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | ~0.05 - 0.5 µg/mL | ~0.05 - 5 ng/mL |
| Selectivity | Moderate (Potential for interference) | High (Based on mass-to-charge ratio) |
| Cost | Lower | Higher |
This data is extrapolated from validated methods for similar aromatic and fluorinated carboxylic acids.[6]
Experimental Protocol: HPLC-UV for Purity and Assay
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., Kinetex C18, 150 mm x 4.6 mm, 2.6 µm) or equivalent.[7]
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and acetonitrile is a common starting point for separating carboxylic acids.[6][8]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 5 µL.[7]
-
Detection Wavelength: 220 nm – 340 nm, with the optimum wavelength determined by analyzing a standard.[7]
-
Sample Preparation: Accurately weigh and dissolve the reference standard and sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.[6]
Causality Behind Experimental Choices: The C18 column is chosen for its hydrophobicity, which provides good retention for the moderately polar 6-Isopropoxypyrazine-2-carboxylic acid. The acidified mobile phase is crucial for suppressing the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.
Self-Validating System: Method validation should be performed according to ICH guidelines and include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[6]
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it ideal for identifying and quantifying residual solvents and certain volatile organic impurities.[4][9][10]
Principle of Operation: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[4] The separated compounds are then detected by a mass spectrometer, which provides mass information for identification.
Challenges and Solutions: A primary challenge with GC-MS analysis of carboxylic acids is their low volatility and potential for thermal degradation. Derivatization is often employed to convert the carboxylic acid into a more volatile ester, such as a methyl or silyl ester. However, for a compound like 6-Isopropoxypyrazine-2-carboxylic acid, direct injection may be feasible with an appropriate high-temperature column and optimized inlet conditions. For pyrazine derivatives, GC-MS is a widely applied analytical technique for characterization.[9][11]
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: Headspace sampler coupled to a GC-MS system.
-
Column: A non-polar column (e.g., DB-1, ZB-5MS) is suitable for general solvent screening.[9]
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: A temperature gradient from low to high temperature (e.g., 40°C to 250°C) to elute a wide range of solvents.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and seal. Heat the vial to allow volatile solvents to partition into the headspace for injection.
Expertise in Action: The use of a headspace sampler is a strategic choice to avoid injecting the non-volatile 6-Isopropoxypyrazine-2-carboxylic acid onto the GC column, which could cause contamination and degradation.
NMR spectroscopy is unparalleled for the unambiguous identification of chemical structures. Both ¹H and ¹³C NMR are essential for confirming the identity of 6-Isopropoxypyrazine-2-carboxylic acid and for characterizing impurities with unknown structures.
Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure.
Expected Spectral Features:
-
¹H NMR: The acidic proton of the carboxylic acid will typically appear as a broad singlet at a downfield chemical shift (around 12 ppm).[12][13][14] The protons on the pyrazine ring and the isopropoxy group will have characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The carboxyl carbon will resonate in the range of 165-185 ppm.[12][13] The carbons of the pyrazine ring and the isopropoxy group will also have distinct signals.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[15]
-
Data Acquisition: Acquire standard ¹H and ¹³C spectra. Additional experiments like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.
Trustworthiness Through Orthogonal Data: NMR provides structural information that is orthogonal to the separation-based techniques of HPLC and GC. This multi-technique approach provides a higher level of confidence in the identity and purity of the material.
Proposed Quality Control Workflow
A comprehensive and efficient QC strategy should integrate these techniques in a logical sequence. The following workflow is proposed:
Caption: Proposed QC workflow for 6-Isopropoxypyrazine-2-carboxylic acid.
Impurity Profiling: A Deeper Dive
Impurity profiling is a critical component of quality control, involving the detection, identification, and quantification of impurities.[2][3]
Potential Impurities:
-
Process-related impurities: Starting materials, intermediates, by-products, and reagents from the synthesis.[1]
-
Degradation products: Formed during storage or handling.[3]
Strategy for Impurity Profiling:
-
Detection: Use a high-resolution HPLC method to separate all potential impurities from the main peak.
-
Identification: For impurities above the identification threshold (as defined by ICH guidelines), use LC-MS to obtain mass information. If necessary, isolate the impurity using preparative HPLC and perform NMR for full structural elucidation.
-
Quantification: Quantify the impurities using the HPLC-UV method, either against a reference standard of the impurity or by using the relative response factor of the main component if a standard is not available.
Caption: Workflow for impurity identification and quantification.
Conclusion
Establishing robust quality control standards for 6-Isopropoxypyrazine-2-carboxylic acid is a multi-faceted process that relies on the strategic application of orthogonal analytical techniques. A combination of HPLC for purity and assay, GC-MS for volatile impurities, and NMR for definitive structural identification provides a comprehensive and self-validating system. By understanding the principles and rationale behind each method, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.
References
- Attygalle, A. T., & Al, E. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- BenchChem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for Pyrazine Analysis.
- BenchChem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Pyrazines.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Simson Pharma. (2023, March 29). Impurity Profiling.
- Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Journal of Pharmaceutical Sciences.
- ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
- SynThink. (2023, July 6). Impurity Profiling in Pharmaceuticals Explained.
- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.
- ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF.
- LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. In Chemistry LibreTexts.
- CIPAC. (2020, June 8). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
- SIELC Technologies. (n.d.).
- BenchChem. (n.d.). Comparison of Analytical Methods for the Quantification of 6-Fluoro-pyrazine-2-carboxylic Acid.
- BenchChem. (n.d.). Spectroscopic Profile of 5-Hydroxypyrazine-2-carboxylic Acid: A Technical Guide.
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. biomedres.us [biomedres.us]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cipac.org [cipac.org]
- 8. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 9. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
